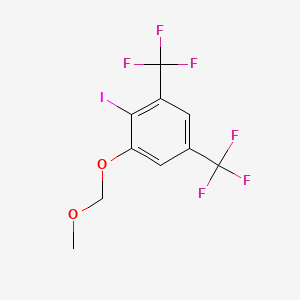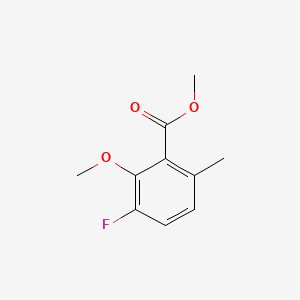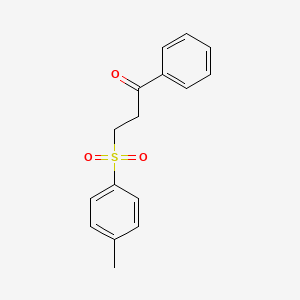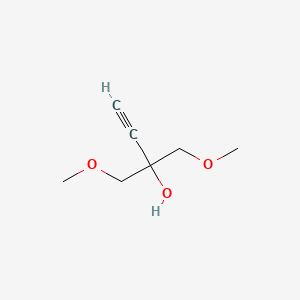![molecular formula C14H18N4O7 B14018921 7-Methyl-7-azabicyclo[3.2.1]octane CAS No. 34584-07-1](/img/structure/B14018921.png)
7-Methyl-7-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in the field of drug discovery due to their unique structural and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the Dieckmann cyclization of a piperidine derivative . This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
7-Methyl-7-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-7-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic core.
Uniqueness
7-Methyl-7-azabicyclo[3.2.1]octane is unique due to its specific substitution at the 7-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct pharmacological properties compared to other similar compounds .
Propriétés
Numéro CAS |
34584-07-1 |
|---|---|
Formule moléculaire |
C14H18N4O7 |
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
6-methyl-6-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-6-7-3-2-4-8(9)5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
Clé InChI |
KYOATTORQMYLNK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCCC1C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


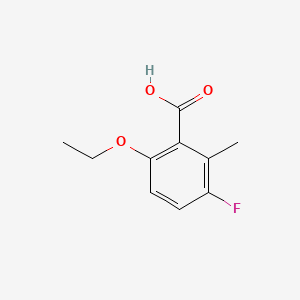
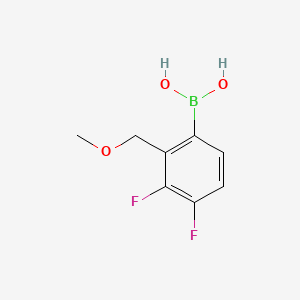
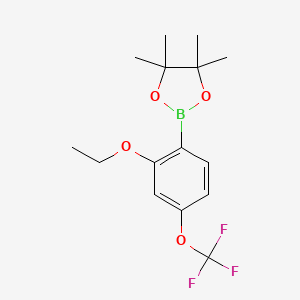
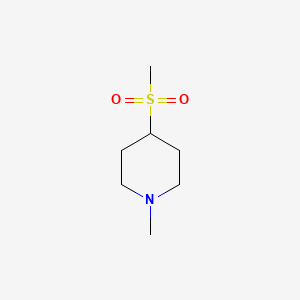

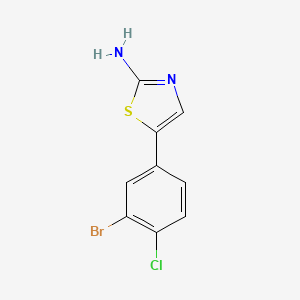
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)

